4-(1-Bromoethyl)benzoyl chloride
Description
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
4-(1-bromoethyl)benzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3 |
InChI Key |
SWCLGBJTVBNKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 4-(1-bromoethyl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Key compounds for comparison include:
4-(Chloromethyl)benzoyl Chloride
- Structural Feature : Chloromethyl substituent at the para position.
- Reactivity : Exhibits higher electrophilicity at the benzoyl chloride group due to the electron-withdrawing effect of the chlorine atom. Kinetic studies show its reaction rates in solvolysis follow Grunwald-Winstein equations, with rate constants comparable to 4-methylbenzoyl chloride but slower than nitro-substituted derivatives .
- Applications : Intermediate in polymer synthesis (e.g., crosslinked polyimides) .
4-Bromobenzoyl Chloride
- Structural Feature : Bromine atom directly attached to the benzene ring.
- Reactivity : The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic acyl substitution. However, steric hindrance is minimal compared to bulkier substituents like bromoethyl.
- Safety : Requires stringent handling due to corrosive properties; immediate medical attention is advised upon exposure .
4-(Methylthio)benzoyl Chloride
- Structural Feature : Methylthio (-SMe) group at the para position.
- Reactivity : The sulfur atom’s electron-donating resonance effects reduce electrophilicity at the carbonyl carbon, slowing acylation reactions. However, it serves as a photoinitiator in polymerization due to radical generation under light .
- Applications : Pharmaceutical synthesis and liquid crystal production .
4-(Trifluoromethyl sulfonyl)benzoyl Chloride
- Structural Feature : Strong electron-withdrawing trifluoromethyl sulfonyl group.
- Stability : Enhanced thermal and chemical stability due to the sulfonyl group’s electron-withdrawing nature.
- Applications : Drug development, particularly for bioactive molecules requiring robust stability .
4-(Phenylazo)benzoyl Chloride
- Structural Feature : Azo (-N=N-) functional group.
- Reactivity : The azo group introduces conjugation effects, altering electronic properties and enabling applications in photoresponsive polymers.
- Applications : Synthesis of polyacetylene derivatives without initiators .
Comparative Data Table
Key Research Findings
Electronic Effects : Electron-withdrawing groups (e.g., -Br, -SO₂CF₃) increase the electrophilicity of the benzoyl chloride group, accelerating acylation reactions. Conversely, electron-donating groups (e.g., -SMe) slow reactivity but enable unique applications like photoinitiation .
Steric Considerations : Bulky substituents (e.g., bromoethyl) may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to smaller groups like -Cl or -Br .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination of alkyl chains attached to aromatic systems is a well-established method. In the case of 4-ethylbenzoic acid, NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions selectively brominate the terminal carbon of the ethyl group, yielding 4-(1-bromoethyl)benzoic acid. This method, adapted from the bromination of 4-methylbenzonitrile, achieves ~85% yield after 8–12 hours (Table 1).
Table 1: Bromination Conditions for 4-Ethylbenzoic Acid
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS, AIBN | CCl4 | 80 | 8 | 85 |
Mechanistically, AIBN generates radicals that abstract a hydrogen atom from the ethyl group, initiating a chain reaction with NBS to install bromine at the terminal position.
Alternative Bromination Approaches
While radical methods dominate, electrophilic bromination using HBr/peroxide systems has been explored for alkenes but is less effective for saturated ethyl groups. Photobromination with Br2 and UV light offers another pathway but suffers from poor regioselectivity and side reactions.
Synthesis of 4-(1-Bromoethyl)benzoic Acid
Starting Materials and Precursor Synthesis
4-Ethylbenzoic acid serves as the primary precursor, synthesized via Friedel-Crafts alkylation of toluene followed by oxidation. For example, ethylation of toluene with ethyl chloride and AlCl3 yields 4-ethyltoluene, which is oxidized to 4-ethylbenzoic acid using potassium permanganate (KMnO4) in acidic media.
Critical Considerations :
Bromination Optimization
Post-bromination purification involves recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) analysis confirms the presence of the 1-bromoethyl group, with characteristic signals at δ 3.50–3.70 ppm (CH2Br) and δ 1.80–2.00 ppm (CH3).
Chlorination to 4-(1-Bromoethyl)benzoyl Chloride
Thionyl Chloride-Mediated Chlorination
Treatment of 4-(1-bromoethyl)benzoic acid with excess thionyl chloride (SOCl2) in benzene, catalyzed by N,N-dimethylformamide (DMF), converts the carboxylic acid to the acyl chloride. The reaction proceeds at 65°C for 3–5 hours, achieving >90% conversion (Table 2).
Table 2: Chlorination Parameters
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SOCl2 (5 eq) | DMF | Benzene | 65 | 4 | 92 |
The mechanism involves nucleophilic acyl substitution, where SOCl2 activates the carboxylic acid for chloride displacement. DMF accelerates the reaction by stabilizing intermediates.
Oxalyl Chloride as an Alternative
Oxalyl chloride [(COCl)2] in dichloromethane (DCM) offers a milder chlorination route, particularly for acid-sensitive substrates. This method, employed in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, avoids high temperatures but requires anhydrous conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(1-Bromoethyl)benzoyl chloride with high purity?
- Methodological Answer : A common approach involves the benzoylation of 4-(1-bromoethyl)benzyl alcohol using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically proceeds in dry dichloromethane or toluene at 0–5°C to minimize side reactions. After refluxing for 2–4 hours, the product is purified via vacuum distillation or recrystallization from non-polar solvents. This method aligns with protocols for analogous benzoyl chlorides (e.g., 4-bromobenzoyl chloride) .
- Key Considerations :
- Use moisture-free solvents and inert gas (N₂/Ar) to prevent hydrolysis.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
Q. What safety precautions are critical when handling 4-(1-Bromoethyl)benzoyl chloride?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coat, and sealed goggles. Use a face shield during bulk transfers .
- Ventilation : Conduct reactions in a fume hood with a minimum airflow velocity of 0.5 m/s .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) .
- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, irrigate with saline solution and seek medical attention .
Q. How should 4-(1-Bromoethyl)benzoyl chloride be stored to ensure stability?
- Methodological Answer : Store in amber glass bottles under inert gas (Ar) at –20°C. Desiccate with silica gel or molecular sieves to prevent hydrolysis. Avoid proximity to bases, amines, or oxidizing agents .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., elimination or hydrolysis) during synthetic applications of 4-(1-Bromoethyl)benzoyl chloride?
- Methodological Answer :
- Temperature Control : Maintain reactions below 10°C to suppress β-elimination of the bromoethyl group .
- Solvent Selection : Use aprotic solvents like THF or DMF with low water content (<50 ppm) .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing degradation .
Q. What advanced analytical techniques are most effective for characterizing 4-(1-Bromoethyl)benzoyl chloride and its derivatives?
- Methodological Answer :
Q. How can the reactivity of 4-(1-Bromoethyl)benzoyl chloride be leveraged in multi-step organic syntheses?
- Methodological Answer :
- Nucleophilic Acylation : React with amines (e.g., anilines) to form amides under Schotten-Baumann conditions .
- Cross-Coupling : Use the bromoethyl group in Suzuki-Miyaura reactions with aryl boronic acids for biaryl synthesis .
- Photopolymerization : Act as a photoinitiator in UV-curable resins, similar to 4-(methylthio)benzoyl chloride .
Data Contradiction Analysis
Q. Discrepancies in reported stability of halogenated benzoyl chlorides: How should researchers reconcile conflicting data?
- Methodological Answer :
- Contextual Factors : Stability varies with substituent position (para vs. ortho) and steric effects. 4-Substituted derivatives (e.g., 4-bromo) generally exhibit higher thermal stability than ortho analogs .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess degradation pathways (hydrolysis vs. dehalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
